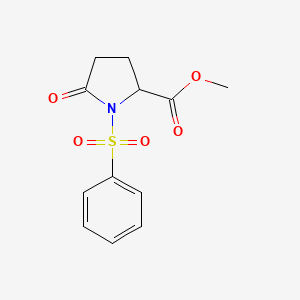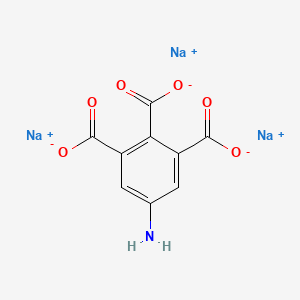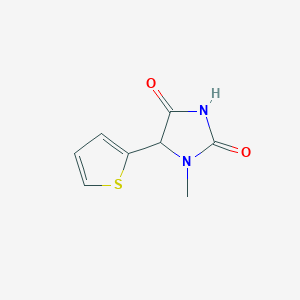
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a thienyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione typically involves the reaction of thienyl-substituted amines with carbonyl compounds under controlled conditions. One common method includes the cyclization of thienyl-substituted ureas or thioureas with appropriate carbonyl compounds in the presence of catalysts such as acids or bases .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of high-yielding and cost-effective methods is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thienyl-substituted imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione
Comparison: Compared to similar compounds, 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is unique due to the presence of the thienyl group, which enhances its chemical reactivity and biological activity. The thienyl group imparts distinct electronic and steric properties, making this compound more versatile in various applications .
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-10-6(5-3-2-4-13-5)7(11)9-8(10)12/h2-4,6H,1H3,(H,9,11,12) |
InChI Key |
NNOXEGCQIUBCFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)NC1=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
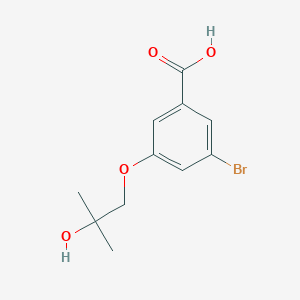
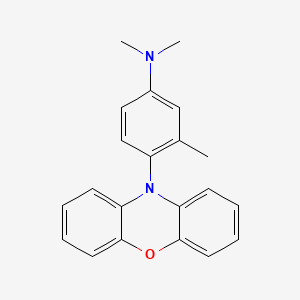
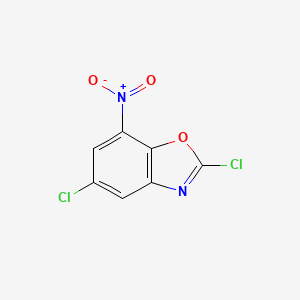
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
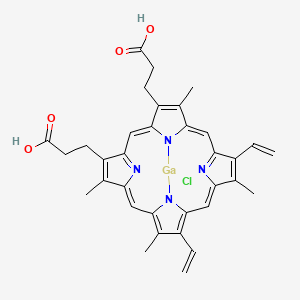
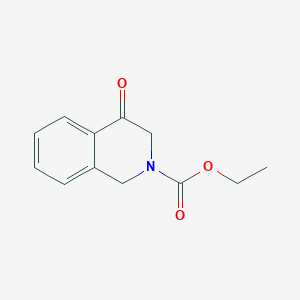
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
